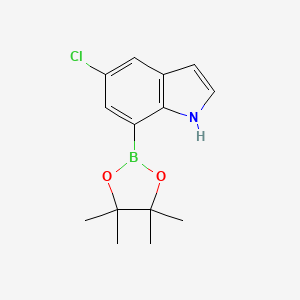
5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 5-chloroindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires heating to around 80°C . Triethylamine is often used as a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, to facilitate reactions.
Solvents: Common solvents include 1,4-dioxane and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions with aryl halides can produce biaryl compounds .
Scientific Research Applications
5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole largely depends on its application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The boronate ester group can form reversible covalent bonds with nucleophilic sites on the enzyme, thereby inhibiting its function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the presence of both a chlorine atom and a boronate ester group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Properties
Molecular Formula |
C14H17BClNO2 |
|---|---|
Molecular Weight |
277.55 g/mol |
IUPAC Name |
5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
InChI |
InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8,17H,1-4H3 |
InChI Key |
VPQUCRZFTGZNPG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


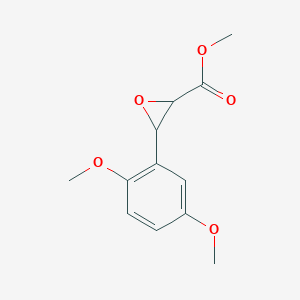


![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
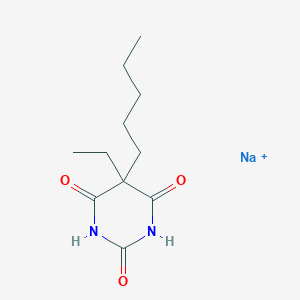
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)
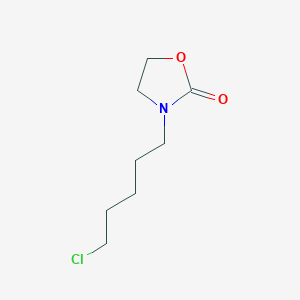
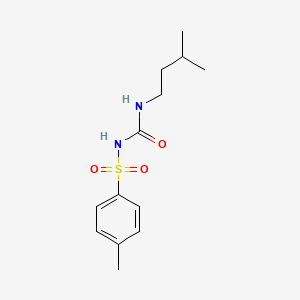
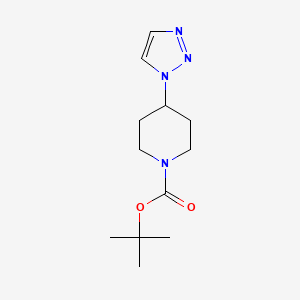
![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)

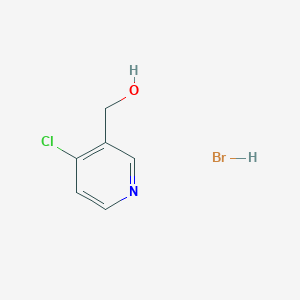

![1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B13996628.png)
